

Amiprilose: A Technical Guide to its Pharmacokinetics and Bioavailability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Amiprilose

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Introduction

Amiprilose (1,2-O-isopropylidene-3-O-3'-(N',N'-dimethylamino-n-propyl)-D-glucofuranose hydrochloride) is a synthetic carbohydrate molecule that has demonstrated immunomodulatory and anti-inflammatory properties. Understanding its pharmacokinetic profile and bioavailability is crucial for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the available data on the absorption, distribution, metabolism, and excretion (ADME) of **Amiprilose**, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.

Pharmacokinetic Data

The pharmacokinetic properties of **Amiprilose** have been investigated in both preclinical (canine) and clinical (human) studies. The following tables summarize the key quantitative parameters derived from these studies.

Table 1: Pharmacokinetic Parameters of Amiprilose in Dogs

Parameter	Value	Route of Administration	Dose	Reference
Terminal Half-life ($t_{1/2}$)	103 - 130 min	Not Specified	Not Specified	[1]
136 ± 6 min (λ_2)	Intravenous	1 - 50 mg/kg	[2]	
Distribution Half-life ($t_{1/2}$)	7.5 ± 0.7 min (λ_1)	Intravenous	1 - 50 mg/kg	[2]
Apparent Volume of Distribution (Central Compartment)	13.1 ± 0.7 L	Intravenous	1 - 50 mg/kg	[2]
Total Clearance	204 ml/min	Not Specified	40 mg	[1]
191 ml/min	Not Specified	200 mg	[1]	
Renal Clearance	135 ml/min	Not Specified	40 mg	[1]
163 ml/min	Not Specified	200 mg	[1]	
Renal Excretion (unchanged)	60 - 64%	Not Specified	40 mg	[1]
82 - 85%	Not Specified	200 mg	[1]	
Plasma Protein Binding	< 5%	Not Specified	Not Specified	[2]

Table 2: Pharmacokinetic Parameters of Amiprilose in Humans

Parameter	Value	Route of Administration	Dose	Reference
Distribution Half-life ($t_{1/2}$)	4.6 ± 0.4 min (λ_1)	Intravenous	100 mg	[3]
Terminal Half-life ($t_{1/2}$)	244 ± 20 min (λ_2)	Intravenous	100 mg	[3]
454 \pm 25 min	Oral (Capsules)	1.2 - 5.0 g (daily)	[3]	
344 min	Oral	2.03 g	[3]	
Absorption Half-life ($t_{1/2}$)	10 min	Oral	2.03 g	
Lag Time for Absorption	23 min	Oral	2.03 g	[3]
Total Clearance	277 ± 20 ml/min	Intravenous	100 mg	[3]
Renal Clearance	254 ± 18 ml/min	Intravenous	100 mg	[3]
Volume of Distribution (Central Compartment)	14.7 ± 1.9 L	Intravenous	100 mg	[3]
Volume of Distribution (Overall Equilibrated Tissues)	96 ± 8 L	Intravenous	100 mg	[3]
Oral Bioavailability	$63 \pm 4\%$	Oral (Capsules)	1.2 - 5.0 g (daily)	[3]
Urinary Recovery (unchanged)	$93 \pm 2\%$	Intravenous	100 mg	[3]
Plasma Protein Binding	Negligible	Not Specified	Not Specified	[3]

Erythrocyte/Plasma

Water

~ 1

Not Specified

Not Specified

[\[3\]](#)

Partition

Coefficient

Experimental Protocols

The following sections detail the methodologies employed in the key pharmacokinetic studies of **Amiprilose**.

Canine Pharmacokinetic Studies

Analytical Method: A gas-liquid chromatography (GLC) method with electron capture detection was developed for the quantification of **Amiprilose** in plasma and urine.[\[1\]](#) The assay involved the following steps:

- Extraction: Plasma and urine samples (0.5 ml) were adjusted to pH 11.0 and extracted with 10 ml of chloroform.
- Internal Standard: A diisopropylaminoethyl analog of **Amiprilose** was used as the internal standard.
- Derivatization: The residue from the evaporated chloroform extract was reconstituted in benzene and derivatized with heptafluorobutyric anhydride at 60°C for 45 minutes.
- Analysis: The final reconstituted sample in benzene was analyzed by GLC. The sensitivity of the assay was 5 ng/0.5 ml of biological fluid.[\[1\]](#)

For studies involving radiolabeled **Amiprilose**, liquid scintillation counting (LSC) was used. It was determined that the LSC assay of extracted radiolabeled **Amiprilose** was synonymous with the GLC assay.[\[1\]](#)

Pharmacokinetic Analysis: The pharmacokinetic parameters in dogs were determined following intravenous and oral administration of **Amiprilose** at doses ranging from 1 to 50 mg/kg.[\[2\]](#) A two-compartment body model was used to describe the plasma concentration-time data.[\[1\]](#)[\[2\]](#)

Human Pharmacokinetic Study

Study Design: A study was conducted in 10 healthy male volunteers to determine the pharmacokinetics of **Amiprilose**.^[3] The study involved both intravenous and oral administration.

- Intravenous Administration: A single bolus intravenous injection of 100 mg of **Amiprilose** was administered.
- Oral Administration: Sequential daily oral administration of **Amiprilose** in capsules was performed with escalating doses (1.2, 2.1, 2.9, 4.1, and 5.0 g). A separate oral administration of 2.03 g was also studied.^[3]

Pharmacokinetic Analysis: Plasma concentration decay over time following intravenous administration was characterized by a sum of two exponentials.^[3] Oral bioavailability was estimated from the urinary recovery of the drug.

Visualizations

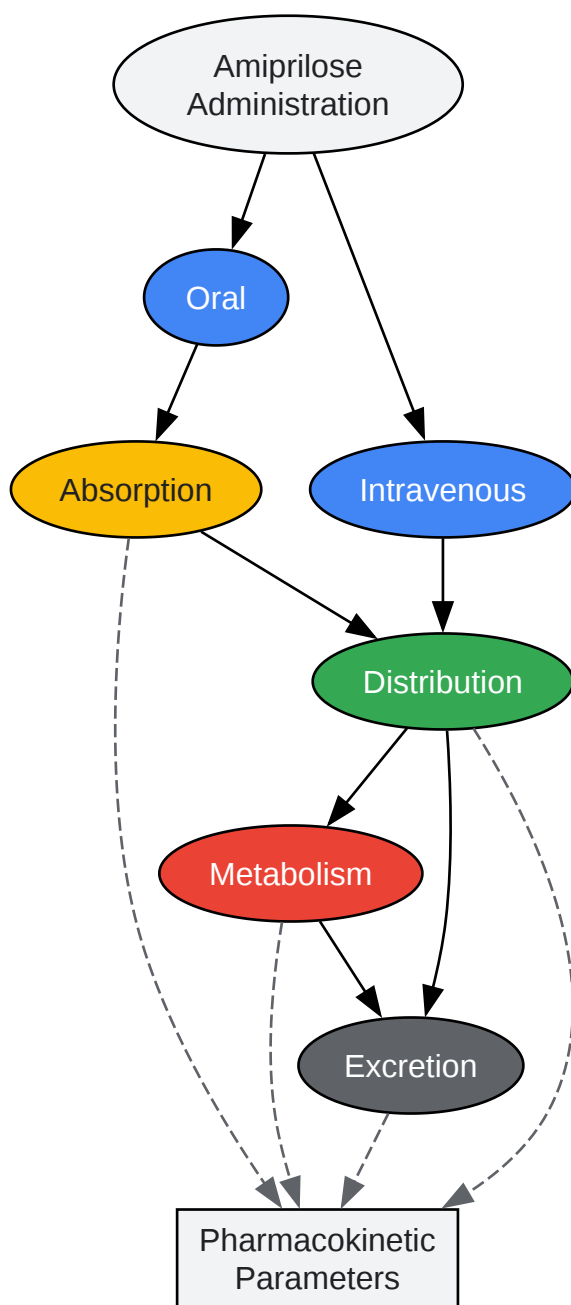
Experimental Workflow for Amiprilose Quantification in Biological Samples



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Caption: Workflow for the GLC-based quantification of **Amiprilose**.

Logical Relationship of Amiprilose Administration and Pharmacokinetic Outcomes



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Caption: ADME processes influencing **Amiprilose** pharmacokinetics.

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- To cite this document: BenchChem. [Amiprilose: A Technical Guide to its Pharmacokinetics and Bioavailability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664908#pharmacokinetics-and-bioavailability-of-amiprilose]

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